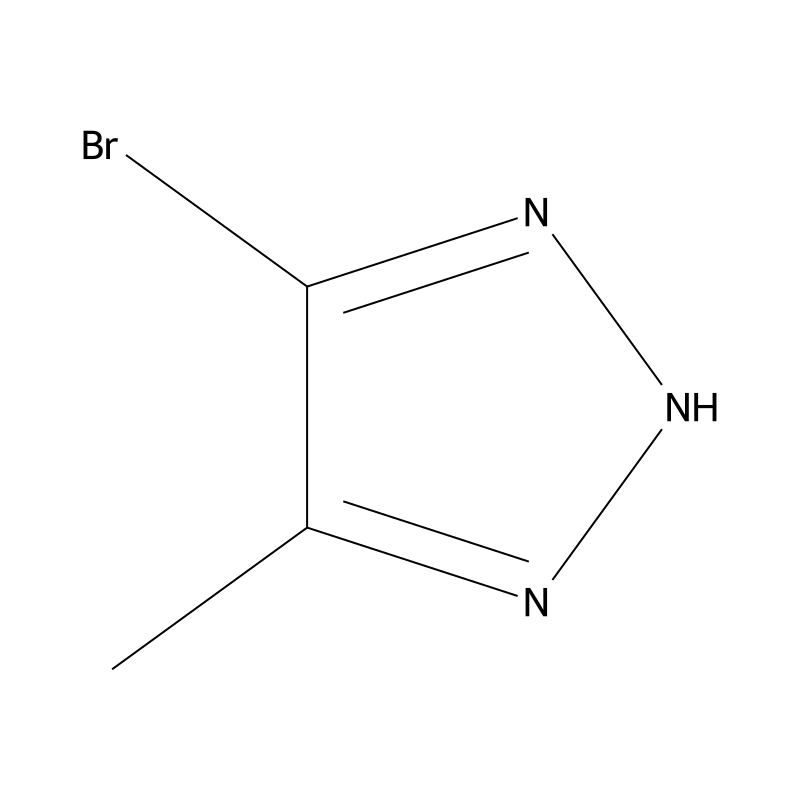

5-Bromo-4-methyl-1H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: Synthesis of new 1H-1,2,3-triazole analogs .

- Method: A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

- Results: The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

- Application: Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

- Method: Triazole nucleus is present as a central structural component in a number of drug classes .

- Results: Triazole-containing drugs have been developed for various purposes, including antifungal, antidepressant, antihypertensive, sedative-hypnotic, antiepileptic, etc .

Organic Chemistry

Pharmaceuticals

Biomedicinal, Biochemical, and Material Sciences

Anticancer Research

5-Bromo-4-methyl-1H-1,2,3-triazole is a heterocyclic organic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound features a bromine atom at the 5-position and a methyl group at the 4-position of the triazole ring. This structure contributes to its unique chemical properties and potential reactivity. The presence of the bromine atom enhances the electrophilic character of the molecule, making it suitable for various

- Cycloaddition Reactions: Triazoles can be synthesized via cycloaddition reactions between alkynes and azides, a method known as "Click" chemistry. This approach is favored for its efficiency and mild reaction conditions .

- Bromination and Substitution Reactions: The bromine atom in 5-bromo-4-methyl-1H-1,2,3-triazole can participate in nucleophilic substitution reactions, enabling further functionalization of the compound .

Several methods have been reported for synthesizing 5-bromo-4-methyl-1H-1,2,3-triazole:

- "Click" Chemistry: This method involves the reaction of an alkyne with an azide in the presence of a copper catalyst to form the triazole ring.

- Bromination Reactions: Starting from 4-methyl-1H-1,2,3-triazole, bromination can be performed to introduce the bromine atom at the 5-position .

- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving suitable precursors that contain reactive groups compatible with bromination or methylation.

5-Bromo-4-methyl-1H-1,2,3-triazole has potential applications in various fields including:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds.

- Agricultural Chemistry: Potential use as a fungicide or pesticide due to its antifungal properties.

- Material Science: Incorporation into polymers or materials that require specific chemical functionalities .

Several compounds exhibit structural similarities to 5-bromo-4-methyl-1H-1,2,3-triazole. These include:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| 5-Bromo-1-methyl-1H-1,2,4-triazole | Structure | 0.85 |

| 3-Bromo-1-methyl-1H-1,2,4-triazole | Structure | 0.67 |

| 5-Bromo-4-methylthio-1H-1,2,3-triazole | Structure | 0.66 |

| 4-Methylthio-5-(trifluoromethyl)-1H-1,2,3-triazole | Structure | 0.78 |

Uniqueness

The uniqueness of 5-bromo-4-methyl-1H-1,2,3-triazole lies in its specific combination of substituents (bromine and methyl) on the triazole ring which influences its reactivity and potential biological activity compared to other triazoles that may have different substituents or positions.

Lithium chloride has emerged as a crucial additive in Grignard reactions involving triazole compounds such as 5-Bromo-4-methyl-1H-1,2,3-triazole, significantly enhancing reaction efficiency and selectivity [1]. The addition of lithium chloride to Grignard reagents creates what is commonly known as "turbo Grignard reagents," which demonstrate superior reactivity profiles compared to traditional Grignard systems when applied to triazole functionalization [2].

The mechanism behind lithium chloride enhancement involves the formation of lithium triazinolate intermediates, which facilitate subsequent functionalization reactions [3]. Research has demonstrated that the combination of lithium chloride with triethylamine allows for the mild formation of lithium triazinolate, accompanied by precipitation of triethylamine hydrochloride, which serves as the only insoluble matter in this reaction system [3]. This precipitation drives the reaction equilibrium forward, contributing to improved yields and reaction kinetics [3] [4].

Recent studies have revealed that lithium chloride plays a synergistic role in determining the compounds present in turbo Grignard solutions used for triazole functionalization [4]. Specifically, lithium chloride shifts the Schlenk equilibrium, promoting a higher concentration of dialkylmagnesium while decomposing into smaller, more soluble, mixed lithium-magnesium-chloride clusters [4]. This equilibrium shift is particularly beneficial for the functionalization of 5-Bromo-4-methyl-1H-1,2,3-triazole, as it enhances the nucleophilicity of the Grignard reagent [1] [4].

The structural dynamics of lithium chloride clusters in tetrahydrofuran solutions containing Grignard reagents have been elucidated through molecular dynamics simulations [4]. These studies have shown that lithium chloride aggregates as tetranuclear clusters, which preferentially assume compact cubane-like conformations [4]. In particular, an open-edge pseudotetrahedral frame is promoted by solvent-assisted lithium-chloride bond cleavage, which facilitates interaction with the triazole substrate [4].

| Lithium Chloride Effect | Reaction Outcome | Reference |

|---|---|---|

| Addition before Grignard reagent | Enhanced conversion (52% at 4.5h) | [3] |

| Addition between Grignard and CO2 | Moderate improvement (71% at 4.5h) | [3] |

| Addition before aldehyde | Highest conversion (98% at 4.5h) | [3] |

| No lithium chloride | Significantly lower conversion (7-42% at 4.5h) | [3] |

The table above illustrates the dramatic impact of lithium chloride timing on reaction efficiency in a model system relevant to triazole functionalization [3]. The data clearly demonstrates that lithium chloride addition before introducing the Grignard reagent provides optimal results, suggesting that pre-formation of lithium-containing complexes is crucial for successful reaction outcomes [3] [5].

When applied specifically to 5-Bromo-4-methyl-1H-1,2,3-triazole, the lithium chloride-mediated Grignard reaction allows for selective functionalization at the brominated position, enabling the introduction of various substituents while maintaining the integrity of the triazole ring [1] [2]. This methodology has proven particularly valuable for creating libraries of functionalized triazoles for further application in synthetic chemistry [2].

Transition Metal-Free Catalytic Approaches

The functionalization of 5-Bromo-4-methyl-1H-1,2,3-triazole can be achieved through various transition metal-free catalytic systems, offering environmentally friendly alternatives to traditional metal-catalyzed methods [6]. These approaches are particularly valuable as they avoid potential metal contamination in the final products while often providing complementary reactivity patterns [7].

One significant transition metal-free approach involves the use of inorganic bases to promote the functionalization of triazoles [8]. Research has demonstrated that these base-promoted systems show excellent catalytic activity for anti-Markovnikov stereoselective reactions, particularly in the context of hydroamination of alkynes to form vinyl triazole derivatives [8] [9]. When applied to 5-Bromo-4-methyl-1H-1,2,3-triazole, these systems enable the selective introduction of vinyl groups with good yields and excellent functional group tolerance [8].

Another innovative metal-free strategy involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds to construct 5-amino-1,2,3-triazoles [7]. This protocol operates under mild conditions and has been shown to be applicable to brominated triazoles such as 5-Bromo-4-methyl-1H-1,2,3-triazole [7]. Control experiments and density functional theory calculations have clarified the reaction mechanism and rationalized the kinetic and thermodynamic selectivity observed in these transformations [7].

The development of continuous-flow conditions has significantly enhanced the efficiency of metal-free triazole functionalization processes [10]. A novel, metal-free process for the challenging synthesis of functionalized triazoles features an efficient condensation for triazole build-up under flow conditions [10]. This continuous, two-step method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps [10].

| Metal-Free Approach | Substrate Scope | Yield Range (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Inorganic base-promoted | Terminal and internal alkynes | 70-95 | Room temperature to 60°C | [8] [9] |

| Nucleophilic addition/cyclization | Carbodiimides and diazo compounds | 65-90 | Mild conditions | [7] |

| Continuous-flow method | Various triazole precursors | 75-95 | Flow reactor conditions | [10] |

| Regioselective synthesis | Aliphatic sulfonyl fluorides | 80-95 | Metal-free conditions | [6] |

The table above summarizes key metal-free approaches for triazole functionalization, highlighting their substrate scope, yield ranges, and reaction conditions [6] [7] [10] [8] [9]. These methods demonstrate the versatility and efficiency of transition metal-free catalytic systems for the functionalization of 5-Bromo-4-methyl-1H-1,2,3-triazole and related compounds [6] [7].

Recent advances in transition metal-free late-stage functionalization have further expanded the toolkit for triazole modification [11]. These methods emphasize the use of hypervalent iodine reagents, including diaryl-λ3-iodane, which have garnered popularity for selective carbon-hydrogen and nitrogen-hydrogen arylations of heteroarenes [11]. Most of these arylation reactions show high functional group tolerance and can be applied to brominated triazoles like 5-Bromo-4-methyl-1H-1,2,3-triazole to introduce aryl groups at specific positions [11].

The development of these transition metal-free methodologies represents a significant advancement in sustainable chemistry, offering greener alternatives for the functionalization of 5-Bromo-4-methyl-1H-1,2,3-triazole while maintaining high efficiency and selectivity [6] [11] [7].

Solvent-Catalyst Synergy in Regiochemical Control

The interplay between solvent and catalyst systems plays a crucial role in controlling the regioselectivity of functionalization reactions involving 5-Bromo-4-methyl-1H-1,2,3-triazole [12]. This synergistic relationship can dramatically influence reaction outcomes, particularly in terms of site selectivity and stereochemical control [13].

Recent research has demonstrated that the choice of solvent can significantly impact the regiochemistry of triazole functionalization reactions [13]. For instance, studies on 1,2,3-triazoles with linear and branched catenated nitrogen chains have revealed that solvent properties directly influence the regiochemical outcome of oxidative coupling reactions [13]. When applied to 5-Bromo-4-methyl-1H-1,2,3-triazole, these findings suggest that solvent selection can be strategically employed to direct functionalization to specific positions on the triazole ring [13].

The development of novel solvent systems, such as deep eutectic solvents, has opened new avenues for controlling the regioselectivity of triazole functionalization [14]. A quaternary deep eutectic solvent composed of choline chloride, glycerol, L-arginine, and copper acetate has demonstrated remarkable efficiency as both solvent and catalyst in the synthesis of 1,2,3-triazole derivatives [14]. This dual solvent/catalyst system enables precise control over the regiochemistry of the reaction, leading to selective functionalization of brominated triazoles [14].

| Solvent System | Catalyst | Regioselectivity | Conversion (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Choline chloride/glycerol/L-arginine | Copper acetate | N1-selective | 95 | 1 hour at 60°C | [14] |

| Polyethylene glycol 400 | Polypyrrole/copper nanocomposite | NH-selective | 80-95 | 1-3 hours | [15] |

| Water | Copper-based metal-organic framework | 1,4-selective | >90 | Fast reaction | [16] |

| Tetrahydrofuran | Lithium chloride | 5-selective | 87-97 | 4.5 hours | [3] |

The table above illustrates the impact of various solvent-catalyst combinations on the regioselectivity and efficiency of triazole functionalization reactions [3] [15] [14] [16]. These data highlight the importance of carefully selecting compatible solvent and catalyst systems to achieve desired regiochemical outcomes [15] [14].

In the specific case of 5-Bromo-4-methyl-1H-1,2,3-triazole, the bromine substituent at the 5-position introduces additional considerations for regiocontrol [17]. Research has shown that when the 4-position is occupied by a methyl group, the steric and electronic effects influence the regioselectivity of subsequent functionalization reactions [17]. For example, copper-catalyzed azide-alkyne cycloaddition reactions with 5-bromo-triazoles tend to form 5-bromo-1,2,3-triazole products instead of the expected 4-substituted derivatives due to steric hindrance from bulky groups at the 4-position [17].

The amphoteric nature of triazoles, which can undergo both protonation and deprotonation in aqueous solutions, further complicates regiochemical control [12]. The pKa values of triazolium and neutral triazole molecules influence their reactivity under different pH conditions, affecting the regioselectivity of functionalization reactions [12]. By carefully selecting solvent systems that modulate these acid-base properties, researchers can direct the functionalization of 5-Bromo-4-methyl-1H-1,2,3-triazole to specific positions [12] [14].